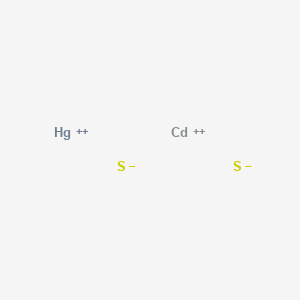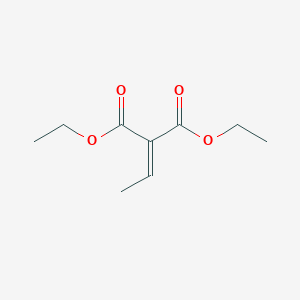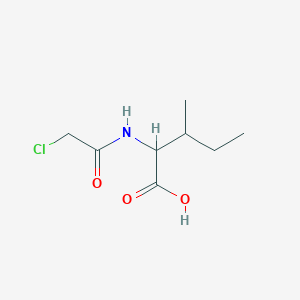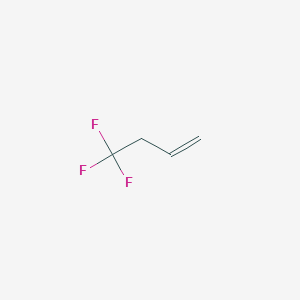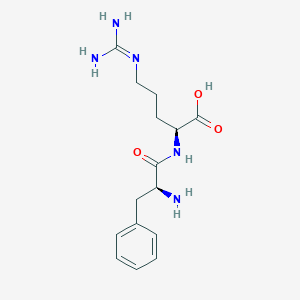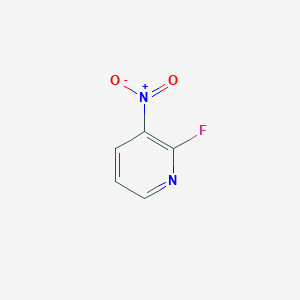
2-Fluoro-3-nitropyridine
描述
2-Fluoro-3-nitropyridine is an organic compound with the molecular formula C5H3FN2O2 It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 3 are replaced by a fluorine atom and a nitro group, respectively
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-nitropyridine typically involves the fluorination of 3-nitropyridine. One common method includes the reaction of 3-nitropyridine with a fluorinating agent such as tetra-n-butylammonium fluoride (Bu4NF) in a solvent like dimethylformamide (DMF) at room temperature . Another method involves the diazotization of 2-amino-3-nitropyridine followed by fluorination using hydrofluoric acid .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and yields.
化学反应分析
Types of Reactions: 2-Fluoro-3-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions under strong oxidizing conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in solvents such as methanol or ethanol.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Reduction: 2-Fluoro-3-aminopyridine.
Oxidation: Oxidized derivatives depending on the conditions used.
科学研究应用
2-Fluoro-3-nitropyridine has several applications in scientific research:
作用机制
The mechanism of action of 2-Fluoro-3-nitropyridine is largely dependent on its chemical structure. The presence of the electron-withdrawing fluorine and nitro groups significantly alters the electronic distribution within the molecule, making it a versatile intermediate in various chemical reactions. These groups can influence the reactivity of the pyridine ring, facilitating nucleophilic substitution and other reactions . The compound’s effects in biological systems are often related to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, electrostatic interactions, and other non-covalent forces .
相似化合物的比较
2-Fluoro-5-nitropyridine: Similar structure but with the nitro group at the 5-position instead of the 3-position.
3-Fluoro-2-nitropyridine: The positions of the fluorine and nitro groups are reversed compared to 2-Fluoro-3-nitropyridine.
4-Fluoro-3-nitropyridine: The fluorine atom is at the 4-position, and the nitro group is at the 3-position.
Uniqueness: this compound is unique due to the specific positioning of the fluorine and nitro groups, which imparts distinct electronic properties and reactivity patterns. This makes it particularly useful in the synthesis of compounds where precise electronic effects are required .
属性
IUPAC Name |
2-fluoro-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN2O2/c6-5-4(8(9)10)2-1-3-7-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKIYDGHCFZBGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376478 | |
| Record name | 2-Fluoro-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1480-87-1 | |
| Record name | 2-Fluoro-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-3-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-fluoro-3-nitropyridine interact with amino acids and peptides, and what are the downstream effects?
A: this compound acts as a highly selective nucleophile, preferentially reacting with free amino groups in amino acids and peptides under mild alkaline conditions [, ]. This reaction leads to the formation of stable N-(3-nitro-2-pyridyl) derivatives [, , ].
- N-terminal amino acid determination: The resulting derivatives are easily hydrolyzed, allowing for the identification and quantification of the N-terminal amino acid in peptides and proteins [].
- Peptide sequencing: The N-(3-nitro-2-pyridyl) derivatives can be further modified and utilized in cyclical degradation processes, facilitating peptide sequencing [].
- Spectroscopic analysis: The derivatives exhibit characteristic UV-visible absorption and circular dichroism (CD) spectra, enabling the study of peptide structure and conformation [].
Q2: Can this compound be used to determine the chirality of amino acids?
A: Yes, the distinct chiroptical properties of the N-(3-nitro-2-pyridyl)amino-acid derivatives, coupled with the known reactivity of this compound, offer a novel approach for determining the absolute configuration of N-terminal amino acids in peptides []. This is possible because the CD spectra of these derivatives are sensitive to the stereochemistry of the amino acid.
Q3: Are there any advantages of using this compound over other reagents for N-terminal amino acid determination?
A3: Yes, this compound offers several advantages:
- Mild reaction conditions: The reaction proceeds rapidly under mild alkaline conditions, minimizing side reactions or degradation of the peptide [, ].
- Quantitative recovery: Most N-(3-nitro-2-pyridyl) amino acid derivatives, including those of proline and glycine, are quantitatively recovered after hydrolysis [].
- Spectrophotometric detection: The derivatives are easily detectable and quantifiable using spectrophotometry [].
Q4: What are the potential applications of this compound in protein chemistry beyond N-terminal amino acid determination and peptide sequencing?
A4: The unique reactivity and spectroscopic properties of this compound derivatives suggest potential applications in:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






